molecular formula C11H13BrO3 B8627219 Methyl 2-(bromomethyl)-5-ethoxybenzoate

Methyl 2-(bromomethyl)-5-ethoxybenzoate

Cat. No.: B8627219
M. Wt: 273.12 g/mol
InChI Key: UTCDKPYMWKHDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(bromomethyl)-5-ethoxybenzoate is an aromatic ester featuring a bromomethyl (–CH₂Br) substituent at the 2-position and an ethoxy (–OCH₂CH₃) group at the 5-position of the benzoate ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where bromomethyl groups facilitate alkylation or cross-coupling reactions .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-(bromomethyl)-5-ethoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-9-5-4-8(7-12)10(6-9)11(13)14-2/h4-6H,3,7H2,1-2H3

InChI Key

UTCDKPYMWKHDPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CBr)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key structural analogs differ in substituent positions, functional groups, and ester moieties, which influence reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Substituent and Ester Group Comparison
Compound Name Ester Group Position 2 Substituent Position 5 Substituent Key Synthetic Method/Origin
Methyl 2-(bromomethyl)-5-ethoxybenzoate Methyl Bromomethyl (–CH₂Br) Ethoxy (–OCH₂CH₃) Not explicitly detailed
Methyl 2-bromo-5-methoxybenzoate Methyl Bromo (–Br) Methoxy (–OCH₃) H₂SO₄-catalyzed esterification
Methyl 2-(benzyloxy)-5-(bromoacetyl)benzoate Methyl Benzyloxy (–OCH₂C₆H₅) Bromoacetyl (–COCH₂Br) Purchased (commercial source)
Ethyl 5-bromo-2-ethoxybenzoate Ethyl Ethoxy (–OCH₂CH₃) Bromo (–Br) Not specified (catalog compound)
Methyl 2-(bromomethyl)benzoate Methyl Bromomethyl (–CH₂Br) H (no substituent) Purchased (Sigma-Aldrich)
Key Observations :

Substituent Position and Reactivity: The bromomethyl group at position 2 in the target compound enhances electrophilicity compared to analogs with simple bromo (–Br) or benzyloxy groups . This makes it more reactive in nucleophilic substitutions (e.g., SN2 reactions). Ethoxy vs.

Ester Group Impact :

  • Methyl esters (e.g., target compound) are generally more hydrolytically stable under acidic conditions than ethyl esters, which may influence drug bioavailability .

Synthetic Accessibility :

  • Analogs like methyl 2-bromo-5-methoxybenzoate are synthesized via straightforward esterification, while bromomethyl-containing compounds often require radical bromination (NBS/AIBN) or commercial sourcing .

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